![molecular formula C11H15N B14465430 Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- CAS No. 72928-05-3](/img/structure/B14465430.png)
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- is a chemical compound with the molecular formula C11H15N. It is characterized by a bicyclic structure, which includes a norbornene ring system fused with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method includes the use of a Grignard reagent, which reacts with a nitrile to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism by which Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Similar in structure but contains an ethanol group instead of a nitrile group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacks the nitrile group
Uniqueness
Butanenitrile, 3-bicyclo[22Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
72928-05-3 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylidene)butanenitrile |
InChI |
InChI=1S/C11H15N/c1-8(4-5-12)11-7-9-2-3-10(11)6-9/h9-10H,2-4,6-7H2,1H3 |
InChI Key |
LCCCGWWVPRIPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2CCC1C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


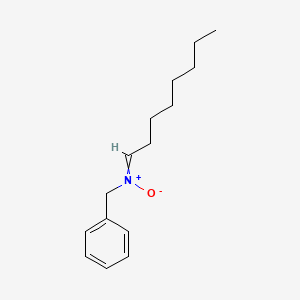
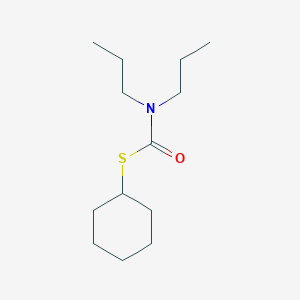
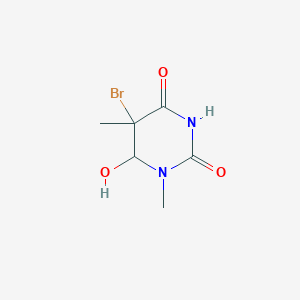
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
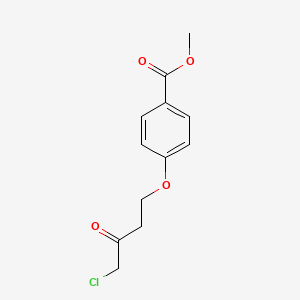
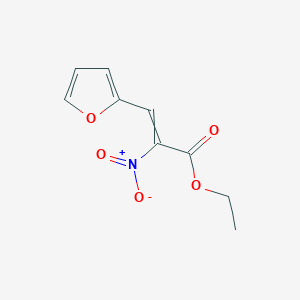
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
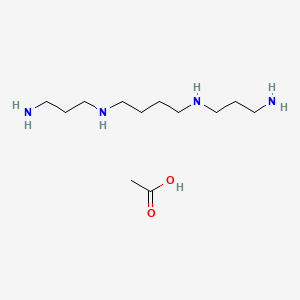
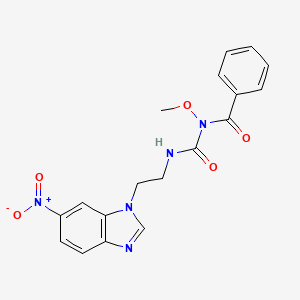
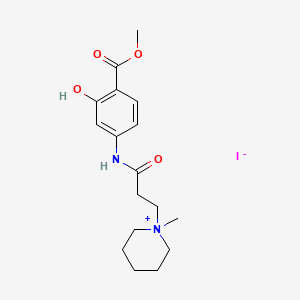
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
